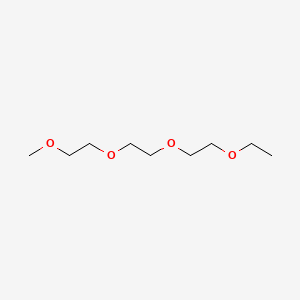
2,5,8,11-Tetraoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxatridecane: is an organic compound with the molecular formula C9H20O4 . It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatridecane typically involves the reaction of ethylene glycol derivatives under controlled conditions. One common method includes the tosylation of polyethylenglycol-monomethylether followed by subsequent reactions to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11-Tetraoxatridecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the ether groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as tosyl chloride and sodium azide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 13-azido-2,5,8,11-tetraoxatridecane and 13-chloro-2,5,8,11-tetraoxatridecane .
Scientific Research Applications
2,5,8,11-Tetraoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatridecane involves its interaction with various molecular targets and pathways. The compound’s multiple ether groups allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the stability and solubility of the compound in various environments, making it useful in applications such as drug delivery and biochemical research .
Comparison with Similar Compounds
- 2,5,8,11-Tetraoxatridecan-13-al
- 2,5,8,11-Tetraoxatridecane-13-thiol
- 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate
Comparison: Compared to similar compounds, this compound is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. For example, 2,5,8,11-Tetraoxatridecan-13-al contains an aldehyde group, which significantly alters its reactivity and applications compared to this compound .
Properties
CAS No. |
7382-29-8 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3 |
InChI Key |
JRRDISHSXWGFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















